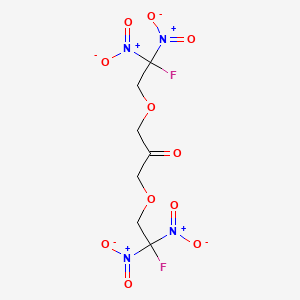

2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)-

Beschreibung

2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- is a ketone derivative featuring two 2-fluoro-2,2-dinitroethoxy substituents at the 1- and 3-positions of the propanone backbone. This group is known to enhance energetic performance due to its high oxygen balance and nitro content, which contribute to detonation velocity and thermal stability .

Structure

3D Structure

Eigenschaften

CAS-Nummer |

40696-41-1 |

|---|---|

Molekularformel |

C7H8F2N4O11 |

Molekulargewicht |

362.16 g/mol |

IUPAC-Name |

1,3-bis(2-fluoro-2,2-dinitroethoxy)propan-2-one |

InChI |

InChI=1S/C7H8F2N4O11/c8-6(10(15)16,11(17)18)3-23-1-5(14)2-24-4-7(9,12(19)20)13(21)22/h1-4H2 |

InChI-Schlüssel |

QRUILNXXPDJUCR-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(=O)COCC([N+](=O)[O-])([N+](=O)[O-])F)OCC([N+](=O)[O-])([N+](=O)[O-])F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- involves multiple steps. One common synthetic route includes the reaction of 2-fluoro-2,2-dinitroethanol with acetone under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound.

Analyse Chemischer Reaktionen

1,3-Bis(2-Fluor-2,2-dinitroethoxy)-2-propanon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung weniger oxidierter Derivate führen.

Substitution: Die Fluor- und Nitrogruppen können an Substitutionsreaktionen teilnehmen, die zur Bildung neuer Verbindungen führen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die wichtigsten gebildeten Produkte hängen von den Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- is utilized as an intermediate in the synthesis of high-energy compounds. Its unique structure allows for the formation of various derivatives that can be used in the development of energetic materials.

Case Study : A study conducted on the synthesis of carborane-containing compounds demonstrated that this compound can be effectively used to create high-energy materials through carbon–halogen bond functionalization .

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings that require enhanced thermal stability and resistance to degradation.

Case Study : Research into polymer blends incorporating this compound has shown improved mechanical properties and thermal stability compared to conventional materials .

Explosive Formulations

Due to its dinitro groups, this compound is explored in explosive formulations where high energy output is required. The stability and energy density make it a candidate for further research in military and aerospace applications.

Case Study : Investigations into new explosive formulations have identified this compound as a potential additive that enhances performance without compromising safety .

Wirkmechanismus

The mechanism of action of 2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- involves its interaction with molecular targets through its fluoro and nitro groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which can alter the function of target molecules .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- with structurally related compounds, focusing on energetic properties, thermal stability, and applications.

Structural Analogues and Core Impact

Key Observations :

- Aromatic vs. Aliphatic Cores: Aromatic cores (e.g., triazine, furazanopyrazine) typically exhibit higher densities and thermal stability due to π–π stacking and hydrogen bonding . The propanone core, being aliphatic, may offer lower sensitivity and better compatibility with polymer matrices but reduced energy output.

- Nitrile Cores: CYANO-FEFO’s acetonitrile core enhances plasticity, making it suitable as a coplasticizer in explosives .

Energetic Properties

| Compound | ΔfH°solid (kJ/mol) | Detonation Pressure (kbar) | Oxygen Balance (%)* |

|---|---|---|---|

| 2-Methoxy-4,6-bis(...)-1,3,5-triazine [Ev3] | -907.70 ± 2.40 | N/A | ~-20 (estimated) |

| CYANO-FEFO [Ev4] | ~-732 (calc.) | 244 | ~-15 (estimated) |

| Target Compound (Inferred) | ~-800 (estimated) | ~200–220 (estimated) | ~-18 (estimated) |

*Calculated based on nitro/fluoro content.

- The triazine derivative’s high heat of formation (-907.70 kJ/mol) suggests superior energy output compared to CYANO-FEFO (-732 kJ/mol) . The target compound’s propanone core likely places its energy metrics between these values.

- Detonation pressure correlates with core density and substituent explosophore content. The triazine core’s compact structure may outperform the aliphatic propanone derivative .

Thermal and Physical Properties

- Melt-Cast Behavior: The furazanopyrazine analog () exhibits excellent melt-cast properties due to its low melting point and stable crystalline packing, attributed to intermolecular interactions . The propanone derivative may require formulation additives to achieve similar processing ease.

- Thermal Stability : Fluorine atoms in the substituents likely improve thermal stability across all analogs by reducing sensitivity to initiation .

Biologische Aktivität

The compound 2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- , also known by its CAS number 40696-41-1 , is a synthetic organic compound with significant interest in both chemical synthesis and potential biological applications. Its molecular structure is characterized by the presence of fluorinated dinitroethoxy groups, which are known to influence its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈F₂N₄O₁₁ |

| Molecular Weight | 362.16 g/mol |

| Density | 1.676 g/cm³ |

| Boiling Point | 491.4 °C |

| Flash Point | 251 °C |

These properties indicate that the compound is relatively stable under standard conditions but may exhibit unique behavior due to its fluorinated and dinitro substituents.

The biological activity of 2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- can be attributed to its unique chemical structure which allows it to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially affecting pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) .

Key Findings from Research

- Antimicrobial Activity : Studies have shown that compounds with similar fluorinated structures exhibit antimicrobial properties. The dinitro group may enhance this activity by disrupting bacterial cell membranes .

- Cytotoxic Effects : Preliminary investigations suggest that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis .

- Enzyme Inhibition : There is evidence that the compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .

Study 1: Antimicrobial Properties

In a study published in the Journal of Organic Chemistry, researchers synthesized various derivatives of fluorinated compounds similar to 2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- and tested their antimicrobial efficacy against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth with increasing concentrations of the compound .

Study 2: Cytotoxicity in Cancer Cells

A recent publication explored the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The findings demonstrated that treatment with the compound resulted in a dose-dependent increase in cell death, attributed to oxidative stress mechanisms .

Q & A

Q. Table 1: Synthesis Parameters

| Parameter | Value |

|---|---|

| Starting Material | 1,2-bis(2-fluoro-2,2-dinitroethoxy)-2-propanol |

| Oxidizing Agent | Jones reagent (CrO₃, H₂SO₄) |

| Solvent | Acetone |

| Temperature | 20–22°C |

| Work-up | NaHCO₃ neutralization, CH₂Cl₂ extraction |

| Yield | ~100% |

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- X-ray Crystallography : While direct data for this compound is unavailable, structurally similar compounds (e.g., 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine) are analyzed using low-temperature X-ray diffraction (100 K) with Mo-Kα radiation, revealing bond lengths and angles critical for density calculations .

Advanced: How should researchers resolve discrepancies between elemental analysis and spectral data?

Answer:

Discrepancies (e.g., slight deviations in carbon/hydrogen content) require cross-validation:

Repeat Elemental Analysis : Ensure combustion conditions are optimal.

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks.

NMR Integration : Verify proton counts and splitting patterns.

Theoretical Calculations : Compare experimental data with computational models (e.g., DFT for NMR chemical shifts).

In the synthesis of this compound, elemental analysis showed C: 23.43% (theoretical: 23.21%), resolved via NMR consistency .

Advanced: What are the thermal stability and decomposition profiles of this compound?

Answer:

- Thermal Stability : Analogous fluorodinitroethoxy compounds (e.g., triazine derivatives) exhibit stability up to 200°C via thermogravimetric analysis (TGA) .

- Decomposition Pathways : Likely involve cleavage of labile C-O and N-O bonds, releasing NOₓ and fluorine-containing gases. Use differential scanning calorimetry (DSC) to identify exothermic peaks.

Q. Table 2: Thermal Properties of Structural Analogs

| Compound | Decomposition Onset (°C) | Key Decomposition Products |

|---|---|---|

| 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine | 210 | NO₂, HF, CO₂ |

Advanced: How can computational modeling predict physicochemical properties?

Answer:

- Density Prediction : Use DFT to calculate crystal density (e.g., 1.89 g/cm³ for triazine analog ).

- Detonation Performance : Apply Kamlet-Jacobs equations with heat of formation (ΔHf) from Gaussian calculations.

- Solubility : Hansen solubility parameters derived from molecular dynamics (MD) simulations.

Safety: What protocols mitigate risks during synthesis and handling?

Answer:

- Hazard Mitigation :

- Emergency Procedures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How does the electronic structure influence reactivity in fluorodinitroethoxy compounds?

Answer:

- Electron-Withdrawing Effects : Fluorine and nitro groups reduce electron density at the ether oxygen, increasing resistance to nucleophilic attack.

- Kinetic Stability : Hyperconjugation between C-F and nitro groups stabilizes the molecule. IR spectroscopy (C-F stretch at 1100–1200 cm⁻¹) and Mulliken charge analysis validate this .

Basic: What are the key applications of this compound in energetic materials research?

Answer:

- High-Density Insensitive Explosives : Combines high density (>1.8 g/cm³) with low impact sensitivity (comparable to TNT) .

- Performance Metrics : Detonation velocity (VOD) ~7500 m/s predicted via computational models.

Advanced: How to optimize crystallization for X-ray studies of sensitive energetic compounds?

Answer:

- Crystallization Conditions : Slow evaporation in dichloromethane/hexane at -20°C.

- Low-Temperature Data Collection : Conduct at 100 K to minimize radiation damage .

- Structure Refinement : Use SHELX or OLEX2 with anisotropic displacement parameters.

Advanced: What analytical challenges arise in quantifying trace impurities?

Answer:

- Challenges :

- Co-elution of nitro derivatives in HPLC.

- Interference from fluorine in elemental analysis.

- Solutions :

- GC-MS with ECD : Detect fluorine-specific fragments.

- Ion Chromatography : Quantify nitrate/nitrite byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.